(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride
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Overview
Description
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a fluorophenyl group and a methoxymethyl group attached to a pyrrolidine ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and (S)-proline.
Formation of the Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using various cyclization agents and conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxymethylating agent is used.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the methoxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-(4-chlorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride
- (2S,5R)-2-(4-bromophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride
- (2S,5R)-2-(4-methylphenyl)-5-(methoxymethyl)pyrrolidine hydrochloride
Uniqueness
(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Properties
CAS No. |
2728726-12-1 |
---|---|
Molecular Formula |
C12H17ClFNO |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
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